molecular formula C8H7F3N4 B10949713 5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B10949713
M. Wt: 216.16 g/mol
InChI Key: IHSMPJDCZJSOOE-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a bridge-headed nitrogen atom. It is commonly found in medicinal and biologically active compounds. Notably, it exhibits various activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1 and JAK2 inhibitors. Additionally, it has applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Preparation Methods

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines has been established. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound. The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products in good-to-excellent yields. Microwave irradiation is employed to accelerate the reaction, making it a convenient synthetic route .

Chemical Reactions Analysis

5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to the formation of major products. Further research is needed to explore specific reaction pathways and intermediates.

Scientific Research Applications

This compound finds applications in several fields:

Mechanism of Action

The exact mechanism by which 5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects remains an active area of investigation. Molecular targets and signaling pathways involved need further exploration.

Comparison with Similar Compounds

While this compound shares structural features with other triazolopyrimidines, its unique properties set it apart. Further research can provide a comprehensive comparison with similar compounds.

Properties

Molecular Formula

C8H7F3N4

Molecular Weight

216.16 g/mol

IUPAC Name

5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H7F3N4/c1-4-3-5(2)15-7(12-4)13-6(14-15)8(9,10)11/h3H,1-2H3

InChI Key

IHSMPJDCZJSOOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(F)(F)F)C

Origin of Product

United States

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